molecular formula C12H7N3S B14289943 Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- CAS No. 115913-34-3

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-

Cat. No.: B14289943
CAS No.: 115913-34-3
M. Wt: 225.27 g/mol
InChI Key: NPYCPZFCTUEWIO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- consists of a quinoline ring fused with a thiophene ring, with an amino group and a carbonitrile group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of aryl-amine derivatives and other chemical reagents. For example, the condensation of 2-chlorothiophene-3-carboxylic acid with aryl-amine derivatives can lead to the formation of thienoquinoline derivatives .

Industrial Production Methods

Industrial production methods for Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

115913-34-3

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-aminothieno[2,3-b]quinoline-2-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-6-10-11(14)8-5-7-3-1-2-4-9(7)15-12(8)16-10/h1-5H,14H2

InChI Key

NPYCPZFCTUEWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C(SC3=N2)C#N)N

Origin of Product

United States

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